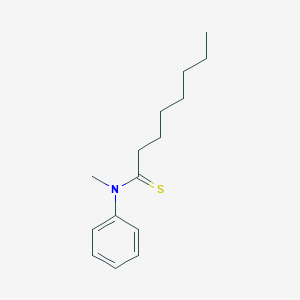
Octanethioamide, N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanethioamide, N-methyl-N-phenyl- is an organic compound belonging to the class of amides It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanethioamide, N-methyl-N-phenyl- typically involves the reaction of octanoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired thioamide.
Industrial Production Methods
In an industrial setting, the production of Octanethioamide, N-methyl-N-phenyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Applications De Recherche Scientifique
Octanethioamide, N-methyl-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Octanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simple amide with a benzene ring.
Thioacetamide: A thioamide with a simpler structure.
N-methyl-N-phenylacetamide: An amide with similar substituents but lacking the thioamide group.
Uniqueness
Octanethioamide, N-methyl-N-phenyl- is unique due to the presence of both a long alkyl chain and a thioamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
112363-20-9 |
|---|---|
Formule moléculaire |
C15H23NS |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
N-methyl-N-phenyloctanethioamide |
InChI |
InChI=1S/C15H23NS/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
Clé InChI |
ZMEFBPSNCRKQKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=S)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
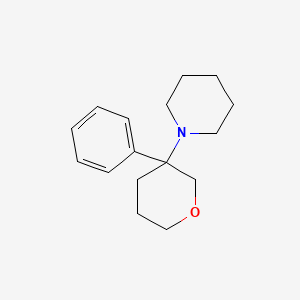

![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
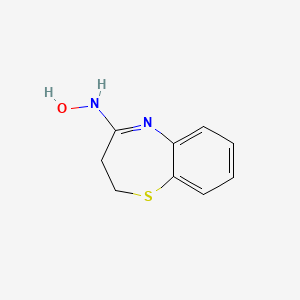
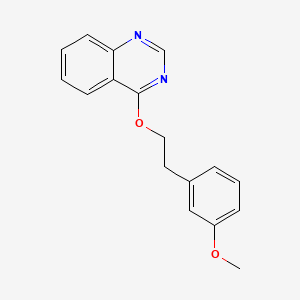
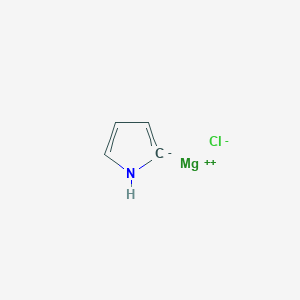

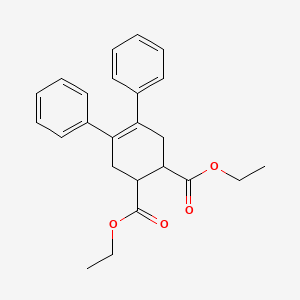
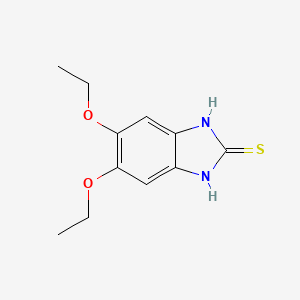
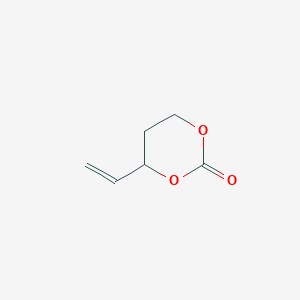
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
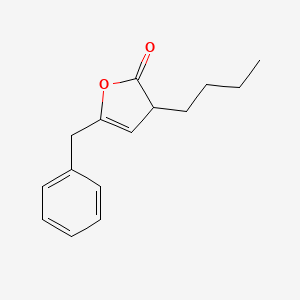
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
